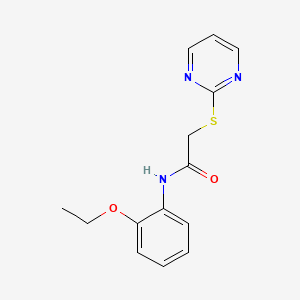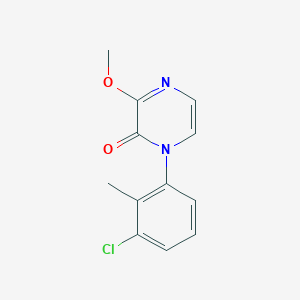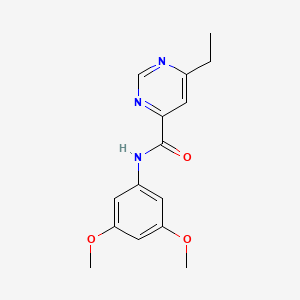![molecular formula C17H23N7O3 B15115451 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15115451.png)
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a purine derivative linked to an imidazolidine-2,4-dione structure. Compounds of this nature often exhibit significant biological activity and can be of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione likely involves multiple steps, including the formation of the purine derivative, the piperidine ring, and the imidazolidine-2,4-dione core. Typical synthetic routes may involve:
Formation of the purine derivative: This can be achieved through nucleophilic substitution reactions.
Formation of the piperidine ring: This may involve cyclization reactions.
Formation of the imidazolidine-2,4-dione core: This can be synthesized through condensation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This may involve:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction environments.
Temperature and Pressure Control: To optimize reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could occur at the imidazolidine-2,4-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
科学研究应用
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.
Industry: In the production of specialized chemicals or pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this may:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression or replication.
Modulate signaling pathways: Altering cellular responses.
相似化合物的比较
Similar Compounds
Purine Derivatives: Such as caffeine or theobromine.
Imidazolidine-2,4-dione Derivatives: Such as hydantoin.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione lies in its specific structure, which combines features of both purine and imidazolidine-2,4-dione derivatives, potentially leading to unique biological activities and applications.
For precise and detailed information, consulting scientific literature and databases would be necessary
属性
分子式 |
C17H23N7O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
3-(2-methoxyethyl)-1-[1-(9-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H23N7O3/c1-21-11-20-14-15(21)18-10-19-16(14)22-5-3-12(4-6-22)24-9-13(25)23(17(24)26)7-8-27-2/h10-12H,3-9H2,1-2H3 |
InChI 键 |
GYHGRQPVRFYMLB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B15115384.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115444.png)
![6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115447.png)


